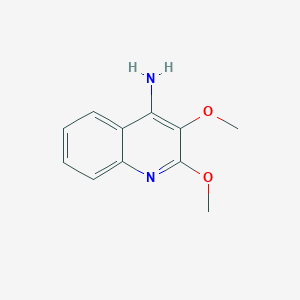

2,3-Dimethoxyquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-9(12)7-5-3-4-6-8(7)13-11(10)15-2/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRPPBDXKGLOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 2,3 Dimethoxyquinolin 4 Amine

Reactions Involving the Amino Group at C4

The primary amino group at the C4 position is a key functional handle for derivatization, behaving as a potent nucleophile. This allows for a variety of modifications, including the formation of new carbon-nitrogen and nitrogen-acyl bonds.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the 4-amino group can be readily alkylated or arylated to furnish secondary and tertiary amines. These reactions typically involve the nucleophilic attack of the amino group on an electrophilic carbon atom.

N-Alkylation is commonly achieved using alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) as alkylating agents. rsc.org The reaction often requires a base to deprotonate the amino group, enhancing its nucleophilicity, or to neutralize the acid generated during the reaction. researchgate.net While direct experimental data for 2,3-dimethoxyquinolin-4-amine is limited, analogous reactions on 4-aminoquinolines are well-documented. For instance, the methylation of 4-aminoquinoline (B48711) derivatives has been accomplished using reagents like Red-Al in an in-situ deprotection-methylation cascade. acs.org Traditional methods often involve bases such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or THF. rsc.org

N-Arylation reactions, particularly the formation of C(aryl)-N bonds, are frequently accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.gov This powerful method allows for the coupling of the aminoquinoline with aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. wikipedia.orgnih.gov The choice of ligand and base is critical and depends on the specific substrates being coupled. wikipedia.orglibretexts.org

| Reaction Type | Reagent/Catalyst System | Base | Solvent | Temperature (°C) | Notes |

| N-Alkylation | Alkyl Halide | K₂CO₃ / NaH | DMF / THF | RT - 100 | General conditions for primary amines. rsc.org |

| N-Methylation | Red-Al | - | Toluene | Reflux | Used for N-methylation of chiral amines prior to coupling. acs.org |

| N-Arylation | Pd(OAc)₂ / Ligand (e.g., Xantphos) | Cs₂CO₃ | DMF | 90 - 140 | Buchwald-Hartwig conditions for coupling with aryl halides. libretexts.orgnih.gov |

This table presents generalized conditions based on reactions with analogous aminoquinoline compounds.

Amidation and Other Acylation Processes

The primary amino group of this compound is readily acylated by reaction with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents, to form the corresponding amides. This is a common and robust transformation for amino-heterocycles. acs.orgmdpi.com

Reaction with a reactive acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is a standard procedure. rsc.org This method is often high-yielding and proceeds under mild conditions. rsc.org For less reactive systems, or when using carboxylic acids directly, peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can be employed to facilitate amide bond formation. rsc.org

A study on 8-aminoquinolines demonstrated a copper-catalyzed one-pot reaction where acyl halides served as both the acylating and halogenating reagent, leading to N-acylated and C5-halogenated products. acs.orgnih.gov This suggests that under certain catalytic conditions, acylation can occur in tandem with other transformations on the quinoline (B57606) ring.

| Acylating Agent | Coupling Agent/Base | Solvent | Typical Conditions | Product |

| Acyl Chloride | Pyridine or Triethylamine | CH₂Cl₂ or THF | 0 °C to RT | N-Acyl quinolinamine |

| Carboxylic Acid | EDCI / DMAP | DMF or CH₂Cl₂ | RT | N-Acyl quinolinamine |

| Acid Anhydride | Pyridine | Heat | Reflux | N-Acyl quinolinamine |

This table outlines general methods applicable to the acylation of aminoquinolines based on established protocols. mdpi.comrsc.org

Formation of Schiff Bases and Related Imine Derivatives

As a primary amine, this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. researchgate.net The reaction is typically catalyzed by acid and is often reversible.

Aromatic aldehydes are common partners in these reactions, leading to stable, conjugated Schiff bases. nih.gov The formation of such derivatives is a fundamental reaction in organic chemistry and has been applied to a wide array of quinoline compounds. researchgate.netacs.org For example, novel quinoline Schiff bases have been synthesized by condensing various quinoline-carbaldehydes with primary amines. researchgate.net The reverse is also true, where an aminoquinoline can be condensed with a suitable aldehyde or ketone. mdpi.com

Reactions on the Quinoline Ring System

The electronic nature of the quinoline ring in this compound is significantly influenced by its substituents. The pyridine ring is inherently electron-deficient, while the benzene (B151609) ring is electron-rich. However, the powerful electron-donating effects of the amino group at C4 and the methoxy (B1213986) groups at C2 and C3 make the entire heterocyclic system, particularly the benzenoid ring, highly activated towards electrophilic attack.

Electrophilic Aromatic Substitution on Activated Rings

Electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur on the electron-rich benzenoid portion of the quinoline ring (positions C5, C6, C7, and C8). imperial.ac.uk The regiochemical outcome is determined by the directing effects of the existing substituents. The C4-amino group is a powerful activating ortho, para-director, strongly favoring substitution at the C5 position. The methoxy groups also contribute to the activation of the ring system.

Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the strongly activating amino group. imperial.ac.uk If the C5 position is blocked, substitution might occur at the C7 position, which is para to the amino group, although this is generally less favored. Reactions like halogenation (e.g., with ICl, Br₂, or NBS) or Friedel-Crafts acylation would be expected to show high regioselectivity for the C5 position. nih.govwikipedia.orgd-nb.info For instance, electrophilic cyclization of N-(2-alkynyl)anilines bearing a methoxy group showed that substitution occurs at the position para to the methoxy group, highlighting the strong directing effect of such substituents. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring and a good leaving group (such as a halide). numberanalytics.comwikipedia.org The this compound molecule itself is electron-rich due to the presence of three strong electron-donating groups (one amino, two methoxy) and lacks a suitable leaving group on the aromatic core. boyer-research.com Consequently, it is not a suitable substrate for direct SNAr reactions.

For an SNAr reaction to occur, the quinoline ring would need to be modified. This could involve:

Introducing a strong electron-withdrawing group to decrease the electron density of the ring.

Installing a good leaving group (e.g., Cl, Br) at a position activated for nucleophilic attack, such as the C2 or C4 positions. numberanalytics.comboyer-research.com

In related systems, 4-chloroquinolines are common precursors for synthesizing 4-aminoquinolines via SNAr, where an amine displaces the chlorine atom. nih.govsorbonne-universite.fr The reaction is often facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the negative charge in the Meisenheimer intermediate. wikipedia.orgboyer-research.com However, for the title compound, the reverse reaction (substituting the amino group) is not feasible under standard SNAr conditions.

Oxidation and Reduction Pathways of the Quinoline Nucleus

The reactivity of the quinoline nucleus in this compound towards oxidation and reduction is influenced by the high electron density conferred by the two methoxy groups and the amino group. These substituents activate the ring system, but also direct the regioselectivity of these transformations.

Oxidation:

The quinoline ring system is generally resistant to oxidation. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the benzene ring portion of the quinoline is susceptible to oxidative cleavage, which would likely yield a substituted pyridine-2,3-dicarboxylic acid derivative. The presence of the electron-donating methoxy and amino groups on the pyridine ring would be expected to stabilize this moiety against oxidation. Specific studies on the direct oxidation of this compound are not extensively documented, but based on the general behavior of substituted quinolines, the anticipated product would result from the degradation of the carbocyclic part of the scaffold. In some cases, metabolic oxidation of related quinoline derivatives has been observed to introduce a hydroxyl group, forming a quinolinone structure. For instance, the in vitro metabolism of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine results in oxidation to an imidazoquinolinone. acs.org

Reduction:

The reduction of the quinoline nucleus is a more common and controlled transformation. Catalytic hydrogenation is the most prevalent method for the reduction of the quinoline system, typically leading to the saturation of the nitrogen-containing heterocyclic ring. This process yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The choice of catalyst and reaction conditions can significantly influence the outcome.

For a molecule like this compound, catalytic hydrogenation over catalysts such as Palladium on carbon (Pd/C) or Platinum (Pt) would be expected to selectively reduce the pyridine ring. This is a common strategy employed in the synthesis of various biologically active tetrahydroquinolines. scispace.com For example, a process for preparing chiral 3-substituted tetrahydroquinoline derivatives involves an in-situ reductive cyclization of a nitro group via catalytic hydrogenation, highlighting the utility of this method for generating saturated quinoline rings with amino functionalities. google.com The synthesis of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines has also been achieved through the reduction of precursor dihydroquinolin-4-ones. nih.gov

A summary of potential reduction pathways is presented below.

| Reaction Type | Reagents and Conditions | Major Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Pt, various solvents (e.g., EtOH, MeOH) | 2,3-Dimethoxy-1,2,3,4-tetrahydroquinolin-4-amine | scispace.com |

| Reductive Amination (from corresponding ketone) | H₂, Raney Nickel, NH₃ | 2,3-Dimethoxy-1,2,3,4-tetrahydroquinolin-4-amine | N/A |

| Pummerer Reaction Cyclization | N-Aryl-N-[(phenylsulfinyl)propyl]formamides, TFAA | Substituted 1,2,3,4-Tetrahydroquinolines | scispace.com |

Synthetic Strategies for Molecular Hybridization and Conjugation

The 4-amino group of this compound serves as a primary reactive handle for molecular hybridization and conjugation. This allows for the covalent attachment of this quinoline scaffold to other pharmacophores or molecular entities to create novel hybrid molecules with potentially enhanced or dual biological activities.

Linker-Based Conjugation to Other Pharmacophores

Molecular hybridization often employs linker technology to connect two or more distinct molecular scaffolds. ambeed.com The primary amino group at the C4 position of this compound is an ideal nucleophile for forming stable covalent bonds with various linkers.

A common strategy involves the acylation of the amino group to form an amide bond. This can be achieved by reacting the amine with a carboxylic acid (often activated) or an acyl chloride attached to a linker, which in turn is connected to another pharmacophore. The use of N-Hydroxysuccinimide (NHS) esters is a widely adopted method for reacting with primary amines under mild conditions to form stable amide linkages. nih.gov

For example, a linker could be designed with an NHS ester at one end for reaction with the 4-amino group of the quinoline, and another functional group (e.g., an alkyne or azide (B81097) for click chemistry, or another reactive ester) at the other end for attachment to a second molecule of interest. mdpi.com Research on quinoline-based hybrids has demonstrated the use of a piperazine (B1678402) core as a linker to connect a 6,7-dimethoxyquinoline-3-carbonitrile (B8491508) scaffold to a substituted benzoyl moiety. mdpi.com This highlights a feasible strategy where the 4-amino group of this compound could be first converted to a piperazinyl derivative and then coupled to another pharmacophore.

The table below outlines a hypothetical, yet chemically sound, linker-based conjugation strategy involving this compound.

| Linker Type | Activation Chemistry | Conjugation Reaction | Resulting Linkage | Potential Pharmacophore | Reference |

| Alkyl Carboxylic Acid | NHS Ester Formation (e.g., using DCC/NHS) | Amine Acylation | Amide Bond | Chalcones, Sulfonamides | ambeed.comnih.gov |

| Polyethylene Glycol (PEG) | Azide-Alkyne Click Chemistry | Copper-Catalyzed or Strain-Promoted Cycloaddition | Triazole Ring | Peptides, Small Molecule Drugs | mdpi.com |

| Piperazine | N-Acylation | Amide Bond Formation | N-Aroylpiperazine | Benzoyl Derivatives | mdpi.com |

Synthesis of Fused Heterocyclic Systems Containing the Quinoline Moiety

The structure of this compound is amenable to the construction of fused heterocyclic systems, where new rings are annulated onto the quinoline core. These reactions typically involve the participation of the 4-amino group and the adjacent C3 carbon atom, or other positions on the quinoline ring.

One common strategy involves the reaction of the 4-amino group with bifunctional reagents to build a new heterocyclic ring. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of a fused pyridinone ring. The synthesis of quinoline-thiazolobenzimidazolone hybrids has been achieved through the regioselective nucleophilic ring opening of quinolinyl-oxiranes, demonstrating a pathway to complex fused systems. tandfonline.com

Another approach involves the functionalization of the C3 position followed by cyclization. For example, if a suitable group is introduced at C3, an intramolecular reaction with the 4-amino group can lead to the formation of a five- or six-membered ring fused between the C3 and C4 positions. The synthesis of pyrazolo[4,3-c]quinolines has been reported from related 4-aminoquinoline derivatives, where the 4-amino group and a functionalized C3 position cyclize to form the pyrazole (B372694) ring. researchgate.net Similarly, the reaction of 6-aminoquinolines with cyclohexanone (B45756) derivatives can lead to the formation of fused pyrido[3,2-a]acridines. nih.gov

The following table summarizes selected examples of synthetic routes to fused quinoline systems, illustrating potential pathways for this compound.

| Starting Quinoline Derivative | Reagents/Key Step | Fused System Formed | Reference |

| Quinolinyl-oxirane | Nucleophilic ring opening with 2-aminobenzimidazole | Thiazolobenzimidazolone fused system | tandfonline.com |

| 4-Aminoquinoline-3-carbonitrile derivative | Reaction with hydrazine | Pyrazolo[4,3-c]quinoline | researchgate.net |

| 6-Aminoquinoline | Condensation with 2-cyanocyclohexanone, then Lewis acid-catalyzed cyclization and oxidation | Pyrido[3,2-a]acridine | nih.gov |

| 2,4-Dichloroquinoline-3-carbonitrile | Reaction with phenylhydrazine | Pyrazolo[4,3-c]quinoline, which is further cyclized to a pentaazaaceanthrylene system | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethoxyquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural determination of organic molecules, offering insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, N-(p-tolyl)-7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine, characteristic signals are observed. nih.gov For instance, the methoxy (B1213986) group protons typically appear as a singlet, while aromatic protons exhibit complex splitting patterns in the downfield region. nih.gov The amine proton often appears as a broad singlet.

Table 1: Representative ¹H NMR Data for a Substituted Quinoline (B57606) Amine Derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 8.17 | d | 7.2 |

| Ar-H | 8.10 | s | - |

| Ar-H | 7.71 | s | - |

| Ar-H | 7.36 | d | 6.6 |

| Ar-H | 7.30-7.32 | m | - |

| Ar-H | 6.75 | d | 7.2 |

| OCH₂ | 5.37 | s | - |

| OCH₃ | 4.07 | s | - |

| CH₃ | 2.42 | s | - |

Note: Data is for 7-methoxy-N-(p-tolyl)-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine, a structurally related compound. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for a related compound, 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(3-(trifluoromethyl)phenyl)quinolin-4-amine, reveals distinct signals for each carbon atom. nih.gov The carbons of the quinoline core, the methoxy group, and any substituents all resonate at characteristic chemical shifts. nih.gov

Table 2: Representative ¹³C NMR Data for a Substituted Quinoline Amine Derivative.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C | 156.3 |

| C | 153.8 |

| C | 149.4 |

| C | 140.5 |

| C | 139.7 |

| C | 138.4 |

| C | 136.1 |

| C | 132.1 (JC-C-F = 33.0 Hz) |

| C | 130.8 (2C) |

| C | 130.0 (JC-C-F = 37.5 Hz) |

| C | 128.5 |

| C | 127.6 (3C) |

| C | 125.1 |

| C | 125.0 |

| C | 123.6 |

| C | 121.7 |

| C | 112.1 |

| C | 102.9 |

| C | 99.8 |

| C | 99.5 |

| CH₂ | 69.9 |

| OCH₃ | 56.7 |

Note: Data is for 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(3-(trifluoromethyl)phenyl)quinolin-4-amine, a structurally related compound. nih.gov

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the molecule. libretexts.orgemerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, especially in complex systems. libretexts.orgipb.pt

For instance, in the analysis of complex heterocyclic structures, HMBC is instrumental in confirming the connectivity between different ring systems and substituents. ipb.pt

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. google.com For related quinoline derivatives, solid-state ¹³C NMR has been used to characterize different crystalline forms (polymorphs). google.com This technique is particularly useful for studying intermolecular interactions and packing in the solid state.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.govtandfonline.com For derivatives of 6,7-dimethoxyquinolin-4-amine, HRMS using Electrospray Ionization (ESI) has been used to confirm the calculated molecular formula with high precision. nih.govtandfonline.com The fragmentation pattern observed in the mass spectrum provides further structural confirmation. In amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The stability of the resulting nitrogen-containing cation makes this a dominant fragmentation pathway. libretexts.org

Table 3: Representative HRMS Data for a Substituted Quinoline Amine Derivative.

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|

| N-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 415.1570 | 415.1572 |

| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 431.1275 | 431.1276 |

| N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 465.0885 | 465.0884 |

Source: Data from a study on related N-(2-phenyl-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like 2,3-Dimethoxyquinolin-4-amine. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed by the mass spectrometer to determine the mass-to-charge ratio (m/z).

For quinoline derivatives, ESI-MS is instrumental in confirming the molecular weight of the synthesized compounds. For instance, in the analysis of related quinoline structures, ESI-MS has been used to identify the protonated molecule [M+H]⁺. rsc.orgmdpi.com High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.orgnih.govsoton.ac.ukrsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

The fragmentation patterns observed in the MS/MS spectra, obtained through techniques like collision-induced dissociation (CID), can offer valuable structural information. While specific ESI-MS fragmentation data for this compound is not extensively detailed in the provided context, the general principles suggest that fragmentation would likely involve the quinoline ring system and its substituents.

Table 1: Representative ESI-MS Data for Related Quinolines

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|

| N-(2-(3-fluorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 415.1570 | 415.1576 | nih.gov |

| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 431.1275 | 431.1276 | nih.gov |

| N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 475.0770 | 475.0773 | nih.gov |

| N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 523.0631 | 523.0636 | nih.gov |

| N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 465.0885 | 465.0884 | nih.gov |

This table showcases the utility of HRMS in confirming the molecular formulas of complex quinoline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS can provide detailed information about its purity and structure through characteristic fragmentation patterns upon electron ionization (EI).

In a typical GC-MS analysis of amine-containing compounds, the molecular ion peak may be observed, and its odd or even mass can indicate the presence of nitrogen atoms, following the nitrogen rule. libretexts.org The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For aromatic amines like this compound, the fragmentation pattern would be more complex, involving the stable quinoline ring. The loss of methoxy groups (·OCH₃) or the entire methoxy radical (CH₃O·) are common fragmentation pathways for methoxylated aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. The amine (N-H) stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1360 cm⁻¹ range. The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1000-1300 cm⁻¹ region, often with a characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. smolecule.com The aromatic C=C and C=N stretching vibrations of the quinoline ring would be found in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methoxy groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The disappearance of a carbonyl stretching band, for instance, has been used to confirm the O-alkylation of a quinolone precursor, highlighting the utility of IR in reaction monitoring. nih.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methoxy) | Stretching | 2850 - 2960 |

| Aromatic C=C and C=N | Stretching | 1400 - 1600 |

| C-N (aromatic amine) | Stretching | 1250 - 1360 |

| C-O (methoxy) | Asymmetric Stretching | ~1250 |

| C-O (methoxy) | Symmetric Stretching | ~1050 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques in this regard.

HPLC is a highly efficient separation technique used to determine the purity of a compound and to isolate it from a reaction mixture. A typical HPLC setup for the analysis of quinoline derivatives might employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol. scholaris.cascispace.comijpsonline.com

The purity of the compound is determined by integrating the area of the peak corresponding to the analyte and comparing it to the total area of all peaks in the chromatogram. For many research applications, a purity of >95% as measured by HPLC is considered acceptable. scholaris.ca HPLC can be coupled with a photodiode array (PDA) detector to obtain the UV spectrum of the analyte, which can aid in its identification. ijpsonline.com In-process HPLC analysis is also a valuable tool for monitoring the progress of a reaction, as seen in the synthesis of related quinoline compounds where the disappearance of starting material is tracked. echemi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov In the context of synthesizing this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase (eluent). The separation of the components is based on their differential partitioning between the stationary and mobile phases. The positions of the spots are visualized, often using UV light or by staining with an appropriate reagent like potassium permanganate (B83412). scholaris.canih.gov By comparing the TLC profile of the reaction mixture to that of the starting materials and a pure sample of the product (if available), the progress of the reaction can be effectively monitored.

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the structure of a molecule, including its stereochemistry and conformation.

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is typically achieved by slow evaporation of a solution of the purified compound. nih.gov The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Computational Chemistry and Molecular Modeling of 2,3 Dimethoxyquinolin 4 Amine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a microscopic view of molecular structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied technique for optimizing molecular geometries and predicting vibrational frequencies. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are standard for achieving accurate results. researchgate.net

A DFT study on 2,3-Dimethoxyquinolin-4-amine would begin by optimizing its three-dimensional structure to find the lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. Such calculations have been performed on numerous related quinoline structures to correlate theoretical data with experimental results, such as those from X-ray crystallography. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For quinoline derivatives, the HOMO is often localized on the electron-rich quinoline ring system, while the LUMO is also typically situated across the aromatic framework. researchgate.netresearchgate.net A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. In studies of similar compounds, like 2,6-dimethoxyquinoline (B3040634) derivatives, the evaluation of frontier molecular orbitals has been used to understand their electronic properties and potential biological activities. researchgate.net DFT calculations would provide the energies of these orbitals for this compound, allowing for the calculation of its energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative of what a DFT calculation would yield, as specific published values for this compound were not found.)

| Parameter | Energy (eV) |

| EHOMO | -5.80 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.30 |

Calculation of Molecular Descriptors (e.g., Electrostatic Potential, Polarisability)

Molecular descriptors are numerical values that characterize the properties of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable descriptor that illustrates the charge distribution on the molecule's surface. It helps in predicting sites for nucleophilic and electrophilic attacks. For quinoline derivatives, MEP maps typically show negative potential (red/yellow regions) around electronegative atoms like nitrogen and oxygen, indicating sites susceptible to electrophilic attack, while regions of positive potential (blue) are found around hydrogen atoms. researchgate.net

Table 2: Representative Molecular Descriptors Calculable via DFT (Note: This table represents the type of data that would be generated from a computational study.)

| Descriptor | Predicted Value |

| Dipole Moment (Debye) | 3.5 D |

| Polarisability (α) | Value in a.u. |

| Ionization Potential (eV) | Calculated from EHOMO |

| Electron Affinity (eV) | Calculated from ELUMO |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening and optimizing potential drug candidates.

Docking simulations for this compound would involve placing the molecule into the active site of a chosen biological target, such as a kinase or another enzyme. The simulation then explores various binding poses and scores them based on binding energy or affinity, which estimates the strength of the interaction. Studies on analogous 6,7-dimethoxy-4-anilinoquinolines have successfully used docking to predict how these compounds bind to targets like the c-Met kinase. nih.govtandfonline.com The results of such a study on this compound would reveal the most stable binding conformation and provide a quantitative measure (e.g., in kcal/mol) of its binding affinity.

Beyond predicting the binding pose, docking analysis identifies the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in docking studies of 2,4-diamino-6,7-dimethoxyquinoline derivatives with the G9a methyltransferase, the quinoline's N-1 atom and 4-amino group were shown to form crucial hydrogen bonds with specific aspartate residues in the protein's binding pocket. nih.gov A similar analysis for this compound would map out its interactions, highlighting which amino acid residues in the target's active site are key for its binding, thereby explaining the structural basis of its potential biological activity.

Lack of Publicly Available Research Data Precludes Article Generation on this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies focusing on the chemical compound This compound were identified. As a result, the generation of a detailed scientific article adhering to the requested outline on this particular compound is not possible at this time.

The requested article structure centered on the "," with specific sections on Molecular Dynamics (MD) Simulations and Quantitative Structure-Activity Relationship (QSAR) Modeling. This required in-depth research findings on the study of the ligand's dynamics within protein binding pockets, its conformational changes, and the development and validation of predictive QSAR models for its biological activity.

The available literature does describe computational studies on other quinoline derivatives, such as:

2,4-diamino-6,7-dimethoxyquinazolines and related quinolines : These have been the subject of QSAR and structure-activity relationship (SAR) studies.

5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines : These compounds have been analyzed using QSAR and molecular docking.

2-arylquinolines with 6,7-dimethoxy substitutions : These have been investigated through MD simulations and molecular modeling.

4-aminoquinolines : Various 4-aminoquinoline (B48711) derivatives have been studied using MD simulations and docking to understand their mechanism of action.

However, the specific substitution pattern of 2,3-dimethoxy-4-amino on the quinoline core appears to be uncharacterized in the context of computational chemistry and molecular modeling within the public domain. The strict adherence to the provided outline, which requires detailed research findings for this exact compound, cannot be fulfilled without available data.

Therefore, until research on the computational analysis of this compound is published, the creation of the requested scientific article remains unfeasible.

Structure Activity Relationship Sar Studies of 2,3 Dimethoxyquinolin 4 Amine Derivatives

Impact of Substitutions at the C4-Amino Moiety on Biological Activity

The substituent attached to the C4-amino group is a primary determinant of the biological activity and selectivity profile of these compounds. Research has demonstrated that the nature, size, and electronic properties of this substituent can dramatically alter the compound's efficacy.

The introduction of various cyclic and acyclic groups at the C4-amino position has been a key strategy in developing potent inhibitors.

Aromatic Substituents: The use of an aniline (B41778) group at the C4 position (4-anilinoquinolines) has been extensively studied. In a series of 4-anilinoquinoline analogs developed as inhibitors of Cyclin G Associated Kinase (GAK), the substitution pattern on the aniline ring was found to be crucial. soton.ac.uk For instance, analogs with mono-, di-, and trifluoro substitutions on the aniline ring retained potent GAK activity. soton.ac.uk Similarly, chloro-substituted analogs were also potent, with the exception of the 2-chloro derivative, which saw a drop in activity. soton.ac.uk In another study, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized as c-Met inhibitors, where substitutions on the anilino ring significantly modulated potency. nih.gov

Heteroaromatic Substituents: Replacing the aniline ring with larger, more complex heteroaromatic systems has yielded highly potent compounds. One study successfully introduced a substituted benzimidazole (B57391) moiety at the C4-amino position of a 6,7-dimethoxyquinoline (B1600373) core to create potent c-Met kinase inhibitors. nih.gov The specific substitutions on the benzimidazole ring were critical for activity, as detailed in the table below.

Aliphatic Substituents: While aromatic and heteroaromatic groups are common, the exploration of aliphatic substituents provides further SAR insights. In the development of G9a inhibitors based on a related 2,4-diamino-6,7-dimethoxyquinoline scaffold, the nature of the substituent at the amino position was shown to be important for activity. rsc.org

The steric bulk and electronic properties of the substituents at the C4-amino group directly influence binding affinity.

Electronic Effects: In the 4-anilinoquinoline series, electron-withdrawing groups on the aniline ring had varied effects. While halogen substitutions were generally well-tolerated and often led to potent compounds, other electron-withdrawing groups like cyano and trifluoromethyl were poorly tolerated and resulted in reduced GAK inhibitory activity. soton.ac.uk Conversely, a review of 3-phenyltrifluoromethyl quinoline (B57606) derivatives noted that an electronegative group on the phenyl ring led to significant growth inhibitory action in cancer cell lines. researchgate.net

Steric Effects: Steric hindrance plays a significant role. For GAK inhibitors, bulky substituents on the aniline ring, such as 4-tert-butoxy, resulted in weaker activity. soton.ac.uk The position of substituents is also critical; for example, a 2-chloro substitution on the aniline ring was less tolerated than substitutions at other positions, likely due to steric clash. soton.ac.uk Docking studies on related quinazoline (B50416) derivatives have reinforced the importance of substituent size, showing that large groups could prevent the molecule from adopting the correct binding pose. rsc.org

| Compound | Aniline Substituent | GAK Ki (nM) |

|---|---|---|

| Analog 16 | 3-Fluoro | 15 |

| Analog 21 | 3-Chloro | 14 |

| Analog 24 | 2-Chloro | 110 |

| Analog 27 | 3-Bromo | 42 |

| Analog 31 | 3-Cyano | 160 |

| Analog 34 | 3-Trifluoromethyl | 110 |

| Analog 39 | 4-tert-Butoxy | >1,000 |

| Compound | Substituent on Benzimidazole Phenyl Ring | c-Met IC50 (µM) |

|---|---|---|

| 12a | None | 0.148 |

| 12b | 3-Fluoro | 0.081 |

| 12d | 2-Chloro | 0.144 |

| 12e | 3-Chloro | 0.076 |

| 12i | 3-Iodo | 0.065 |

| 12r | 3,4-Dichloro | 0.046 |

Aromatic, Heteroaromatic, and Aliphatic Substituents

Modifications and Role of Methoxy (B1213986) Groups at C2 and C3

The methoxy groups at the C2 and C3 positions are defining features of the scaffold, contributing significantly to the electronic environment and binding interactions.

The precise positioning of methoxy groups on the quinoline ring is critical. While direct SAR studies on the 2,3-dimethoxy pattern are limited, comparisons with other dimethoxy-substituted quinolines provide valuable context. For example, studies on quinoline-3-carboxylic acids show that a 2,4-dimethoxy pattern enhances the electron density at the C3 position more effectively than a 2,6-dimethoxy pattern. smolecule.com This suggests that the C2-methoxy group in the 2,3-dimethoxy scaffold strongly influences the electronic character of the C3 position. In studies of GAK inhibitors, a 2-methoxy substituted 4-anilinoquinoline was found to be an order of magnitude less potent than the unsubstituted parent compound, indicating that substitution at this position can be detrimental to activity for certain targets. soton.ac.uk The presence of dimethoxy groups on the benzenoid ring (e.g., at C6 and C7) has been shown to be crucial for the correct binding pose in G9a inhibitors. rsc.org

Replacing the methoxy groups offers a route to modulate physicochemical properties such as solubility and hydrogen-bonding capacity.

Replacement with Hydroxy Groups: Substituting a methoxy group with a hydroxyl group can introduce hydrogen-bonding capabilities, which may alter binding modes and improve solubility. smolecule.com

Replacement with other Alkoxy Groups: Bridging alkoxy substituents, for instance, by linking them with a methylene (B1212753) or ethylene (B1197577) unit to form a ring, has been explored. In a series of GAK inhibitors, bridging the methoxy groups led to a decrease in activity compared to the corresponding dimethoxy analog. soton.ac.uk This indicates that the conformational flexibility and specific orientation of individual methoxy groups can be more favorable for binding than a more rigid, fused-ring system.

Positional Isomerism Effects on Activity

Substituent Effects on the Quinoline Core

Beyond the C2, C3, and C4 positions, modifications to the benzo portion of the quinoline ring system also significantly impact biological activity.

Research on 4-anilinoquinolines as GAK inhibitors explored the effect of substituents at the C6 and C7 positions. soton.ac.uk

Removal of a C6-trifluoromethyl group resulted in a 10-fold drop in potency. soton.ac.uk

Introduction of a fluoro group at either the C6 or C7 position led to potent GAK activity and high selectivity. soton.ac.uk

However, a 5,7-difluoro substituted compound showed a significant drop in GAK activity compared to the 7-fluoro analog, demonstrating that the effects of multiple substitutions are not always additive. soton.ac.uk

In other quinoline-based systems, a 7-methoxy group was found to significantly increase anti-SIV activity, while a 6-methoxy group caused a modest decrease in the inhibitory potential of certain cholinesterase inhibitors. nih.govmdpi.com These findings highlight the sensitivity of biological activity to the precise substitution pattern on the quinoline core.

| Compound | Quinoline Core Substituent | GAK Ki (nM) |

|---|---|---|

| 41 | None (vs. 6-CF3 parent) | 50 |

| 42 | 6-Fluoro | 4.9 |

| 43 | 7-Fluoro | 3.8 |

| 44 | 5,7-Difluoro | 63 |

Investigations at Other Ring Positions (e.g., C5, C6, C7, C8)

Substitutions on the benzene (B151609) ring of the quinoline nucleus (positions C5, C6, C7, and C8) are crucial for modulating the biological activity of 2,3-dimethoxyquinolin-4-amine derivatives. The electronic and steric properties of these substituents can affect molecular interactions with biological targets, as well as pharmacokinetic properties like cell penetration.

Research on related quinoline scaffolds has established some general principles. For instance, in quinolin-4-ones, small substituents like an amino or methyl group at the C5 position can increase activity, while larger groups are often detrimental. mdpi.com The nature of substituents at C5 can influence the molecule's ability to penetrate cells and bind to its target. mdpi.com

The C6 and C7 positions are frequently substituted with methoxy groups in many biologically active quinoline derivatives. In a series of N-(3-ethynylphenyl)quinolin-4-amines, the presence of 6,7-dimethoxy groups was associated with high potency in an in-cell EGFR phosphorylation assay. The removal of either the C6-methoxy or the C7-methoxy group led to a significant decrease in potency. google.com In another study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, derivatives with a propyl linker at the C4-alkoxy position and a p-substituted phenyl at C2 showed significant anticancer activity. nih.gov Specifically, a p-chlorophenyl substituent at C2 combined with a propyl linker at C4 resulted in a notable improvement in growth inhibitory activity against a panel of 59 cancer cell lines compared to an ethyl linker. nih.gov

The C7 position is considered a highly adaptable site for modifications. mdpi.com For some anticancer quinolin-4-ones, the introduction of aromatic rings at this position has been shown to improve antitumor properties. mdpi.com

The C8 position can also be a key point for substitution. In certain quinolin-4-ones, a methoxy group at C8 has been found to enhance antitumor properties. mdpi.com In a study on brominated methoxyquinolines, the conversion of a methoxy group at C8 to a hydroxyl group was suggested to potentially enhance inhibitory potential against cancer cell lines. nih.gov

| Compound Series | Substitution Pattern | Key Findings | Reference |

| N-(3-ethynylphenyl)quinolin-4-amines | 6,7-dimethoxy | High potency in EGFR phosphorylation assay. Removal of either methoxy group significantly reduces potency. | google.com |

| 4-Alkoxy-2-arylquinolines | 6,7-dimethoxy, C4-propyl linker, C2-p-chlorophenyl | Significant improvement in growth inhibitory activity against NCI-59 cancer cell lines compared to analogues with a C4-ethyl linker. | nih.gov |

| Quinolin-4-ones | C5-amino/methyl | Increased activity, especially against Gram-positive bacteria. | mdpi.com |

| Quinolin-4-ones | C7-aromatic rings, C8-methoxy | Improved antitumor properties. | mdpi.com |

| Brominated Methoxyquinolines | C8-hydroxyl (from methoxy) | Potential enhancement of anticancer activity. | nih.gov |

Fusion with Additional Ring Systems

Fusing additional heterocyclic rings to the quinoline scaffold is a common strategy to create novel chemical entities with distinct biological profiles. This approach can lead to more rigid structures, explore new binding interactions with biological targets, and modify the physicochemical properties of the parent molecule.

Several studies have explored the synthesis and biological evaluation of fused quinoline systems. For example, tricyclic heterofused quinolines, such as pyrano[3,2-c]quinolines , have been synthesized via multicomponent reactions and evaluated for multi-trypanosomatid activity. nih.gov The synthesis often involves a Povarov reaction as a key step, allowing for the construction of the fused ring system. nih.gov One such pyranoquinoline derivative demonstrated micromolar potency against T. brucei and L. infantum and was found to be brain permeable, marking it as a promising lead for further optimization. nih.gov

In another example, pyridazino[3,4-b]quinolin-3-ones have been synthesized from 4-hydrazino-2-phenyl quinoline precursors. These angularly fused systems were evaluated for their antimicrobial and antioxidant activities, with some derivatives showing promising results.

The fusion of a pyrrolo ring to form 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives has also been reported. iucr.org These compounds, which feature a tricyclic system, have been synthesized and their structures confirmed, providing a basis for further investigation into their structure-activity relationships. iucr.org

| Fused Ring System | Parent Scaffold | Key Findings | Reference |

| Pyrano[3,2-c]quinoline | Quinoline | A synthesized derivative showed multi-trypanosomatid activity with micromolar potency and brain permeability. | nih.gov |

| Pyridazino[3,4-b]quinoline | 2-Phenylquinoline | Synthesized angularly fused derivatives exhibited antimicrobial and antioxidant activities. | |

| Pyrrolo[3,4-b]quinoline | Quinoline | Synthesis and structural determination of tricyclic derivatives reported. | iucr.org |

Stereochemical Considerations in SAR and Chiral Derivatization

Stereochemistry plays a critical role in the biological activity of many pharmaceuticals, as enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. In the context of quinoline derivatives, the introduction of chiral centers and the control of stereochemistry are important aspects of SAR studies.

For instance, in the synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines , the stereochemistry of the final products is a key consideration. The reduction of N-substituted 3,4-diarylazaisoflavenes can yield tetrahydroquinolines with a specific stereochemistry. mdpi.com The cis stereochemistry of a synthesized ethyl-3,4-diaryl-5,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate was established based on NMR coupling constants. mdpi.com Such stereochemically defined molecules are crucial for understanding how the three-dimensional arrangement of substituents affects binding to biological targets.

Patents have also described stereoselective methods for synthesizing chiral intermediates that can be used to produce complex molecules. For example, methods for preparing enantiomerically enriched compounds, such as those with a defined configuration at specific carbon atoms, are essential for developing single-enantiomer drugs. google.com The use of chiral catalysts or auxiliaries in the synthesis of quinoline derivatives allows for the preparation of optically pure compounds, which is fundamental for detailed SAR and pharmacological evaluation.

Identification of Minimal Pharmacophoric Requirements for Desired Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This information is invaluable for designing new, potent, and selective ligands.

For quinoline derivatives, pharmacophore models have been developed to understand the key features for various activities, including anticancer effects. Studies on inhibitors of enzymes like VEGFR2 have identified crucial pharmacophoric features for naphthamide derivatives containing a 6,7-dimethoxyquinoline motif. nih.gov A validated pharmacophore model for these inhibitors included features such as an oxynaphthalene core, three hydrogen bond acceptors (HBA), and two hydrophobic (H) regions, which are required for stabilization in the active site of the receptor. nih.gov

For a series of 2,4-diamino-5-deazapteridine inhibitors of dihydrofolate reductase, a pharmacophore model identified two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature as essential for activity. nih.gov Similarly, for antagonists of the α1-adrenergic receptor, which include 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives (structurally related to the quinoline core), the protonated amine function was found to be crucial for potency, likely forming a charge-reinforced hydrogen bond with the receptor. researchgate.net

These models suggest that for this compound derivatives, a minimal pharmacophore for a desired biological activity would likely include:

Aromatic features from the quinoline ring system.

Hydrogen bond acceptors, potentially including the nitrogen of the 4-amino group and the oxygen atoms of the methoxy groups.

Specific hydrophobic and/or hydrogen bond donor/acceptor features from substituents at various positions on the quinoline ring.

The precise combination and spatial arrangement of these features would define the pharmacophore for a specific biological target.

| Compound Class/Target | Key Pharmacophoric Features | Reference |

| VEGFR2 Inhibitors (Naphthamide-dimethoxyquinoline) | Oxynaphthalene core, 3 Hydrogen Bond Acceptors, 2 Hydrophobic regions | nih.gov |

| DHFR Inhibitors (Diamino-deazapteridines) | 2 Hydrogen Bond Acceptors, 1 Hydrophobic feature, 1 Ring Aromatic feature | nih.gov |

| α1-Adrenergic Receptor Antagonists (Diamino-dimethoxyquinazolines) | Protonated amine function for charge-reinforced hydrogen bonding | researchgate.net |

Biological Activities and Mechanistic Insights of 2,3 Dimethoxyquinolin 4 Amine and Analogues Excluding Clinical Human Trials

Anticancer Potential and Molecular Targets

Quinoline (B57606) derivatives, including those structurally related to 2,3-dimethoxyquinolin-4-amine, have demonstrated notable anticancer effects through various mechanisms of action. These include the inhibition of critical enzymes involved in cancer cell signaling, interference with cell cycle progression and the induction of programmed cell death, disruption of the cellular cytoskeleton, and effects on DNA repair mechanisms.

Inhibition of Tyrosine Kinase Enzymes (e.g., c-Met, EGFR, VEGFR-2, AXL Kinase)

A primary mechanism through which quinoline-based compounds exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and metastasis.

c-Met: The HGF/c-Met signaling pathway is a key driver in the development and progression of numerous cancers. nih.gov Aberrant c-Met activation is linked to tumor growth, invasion, and acquired resistance to therapies. nih.gov A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met. nih.govresearchgate.net One of the most potent compounds from this series, compound 12n , demonstrated an IC50 value of 0.030 ± 0.008 µM against c-Met kinase. nih.govresearchgate.net These compounds were designed by modifying the quinazoline (B50416) fragment of known inhibitors and replacing it with the 6,7-dimethoxyquinoline (B1600373) moiety found in cabozantinib. nih.govresearchgate.net

EGFR: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. nih.govacs.org Quinoline- and quinazoline-based inhibitors have been developed to target EGFR. frontiersin.orgekb.eg For instance, N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (compound 1 ) showed high potency in a cell-based EGFR phosphorylation assay with an IC50 of 270 nM. biorxiv.orgfrontiersin.org The 6,7-dimethoxy substitution on the quinoline ring has been shown to be important for potent EGFR inhibition. The removal of one of the methoxy (B1213986) groups can lead to a significant drop in potency.

VEGFR-2: Angiogenesis, the formation of new blood vessels, is essential for tumor growth, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway. mdpi.com Several quinoline derivatives have been investigated as inhibitors of VEGFR-2. Cabozantinib, which contains a 6,7-dimethoxyquinoline core, is a known inhibitor of both c-Met and VEGFR2. plos.org The development of highly selective VEGFR2 inhibitors is an active area of research to minimize side effects associated with multi-target inhibitors. mdpi.com

AXL Kinase: AXL, a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases, is implicated in tumor progression and drug resistance. acs.org LDC1267, a selective TAM kinase inhibitor, which has a 6,7-dimethoxyquinolin-4-yloxy moiety, shows inhibitory activity against Axl with an IC50 of 29 nM. acs.org Cabozantinib also exhibits strong inhibitory activity against AXL. acs.org

| Compound/Analogue | Target Kinase | IC50 (nM) | Reference |

| Compound 12n | c-Met | 30 | nih.govresearchgate.net |

| N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (1) | EGFR | 270 | biorxiv.orgfrontiersin.org |

| LDC1267 | AXL | 29 | acs.org |

| Cabozantinib | c-Met, VEGFR-2, AXL | Potent inhibitor | plos.orgacs.org |

Modulation of Histone Methyltransferases (e.g., G9a, EZH2)

Epigenetic modifications, including histone methylation, play a crucial role in cancer development. Histone methyltransferases like G9a and EZH2 are attractive targets for cancer therapy. nih.govnih.gov

G9a: G9a is a histone methyltransferase that primarily catalyzes the methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), leading to gene repression. nih.gov A series of 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as novel and potent inhibitors of G9a and the related enzyme GLP. nih.gov Compounds 41 and 42 from this series were found to be equipotent against G9a and GLP and showed selectivity over a panel of other methyltransferases. nih.gov The dimethoxy groups on the quinoline ring were highlighted as being important for potent G9a activity. nih.gov

EZH2: Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is also a target for cancer therapy. nih.gov While quinazoline-based inhibitors of EZH2 are known, quinoline derivatives have been less explored. nih.gov A study on 5-methoxyquinoline (B23529) derivatives led to the discovery of compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) as an EZH2 inhibitor with an IC50 of 1.2 μM. nih.gov This compound was shown to decrease the global levels of H3K27me3 in cells. nih.gov

| Compound/Analogue | Target Enzyme | IC50 (µM) | Reference |

| Compound 41 (2,4-diamino-6,7-dimethoxyquinoline derivative) | G9a/GLP | Potent inhibitor | nih.gov |

| Compound 42 (2,4-diamino-6,7-dimethoxyquinoline derivative) | G9a/GLP | Potent inhibitor | nih.gov |

| Compound 5k (5-methoxyquinoline derivative) | EZH2 | 1.2 | nih.gov |

Interference with Cell Cycle Progression and Apoptosis Induction Pathways

The ability to halt the cell cycle and trigger apoptosis in cancer cells is a hallmark of many effective anticancer agents. Quinoline analogues have been shown to modulate these processes through various mechanisms.

Several studies have demonstrated that quinoline derivatives can induce cell cycle arrest at different phases. For example, novel 8-nitro quinoline-thiosemicarbazone analogues have been shown to induce cell cycle arrest at both the G1/S and G2/M phases. researchgate.netnih.gov Similarly, a quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide derivative, 6f , was found to effectively block the G1 phase of the cell cycle in MCF-7 breast cancer cells. rsc.org Other quinoline analogues have been reported to cause a significant G2/M arrest. frontiersin.orgnih.gov

The induction of apoptosis is a key mechanism of anticancer drugs. Quinoline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. The 8-nitro quinoline-thiosemicarbazone analogues mentioned earlier induce apoptosis via a ROS-mediated mitochondrial pathway. researchgate.netnih.gov This involves mitochondrial dysfunction and an increase in cytotoxic reactive oxygen species (ROS) levels. researchgate.net Other quinoline compounds have been shown to induce apoptosis by causing a collapse of the mitochondrial membrane potential and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. frontiersin.orgrsc.org The accumulation of unrepaired DNA damage caused by some quinoline derivatives can also trigger cellular stress responses that lead to apoptosis. researchgate.net

| Quinoline Analogue Type | Effect on Cell Cycle | Apoptosis Induction Mechanism | Reference |

| 8-Nitro quinoline-thiosemicarbazones | G1/S & G2/M arrest | ROS-mediated mitochondrial pathway | researchgate.netnih.gov |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f | G1 arrest | Mitochondrial dysfunction | rsc.org |

| Combretastatin (B1194345) A-4 analogues | G2/M arrest | Yes | frontiersin.orgnih.gov |

Tubulin Polymerization Inhibition

The microtubule network is a dynamic structure essential for cell division, motility, and intracellular transport, making it an attractive target for anticancer drugs. nih.gov A series of novel quinoline derivatives of combretastatin A-4, a known tubulin polymerization inhibitor, have been designed and synthesized. nih.gov These compounds have shown potent tubulin polymerization inhibitory properties. nih.gov For example, compound 12c from one such series exhibited potent antiproliferative activity with IC50 values ranging from 0.010 to 0.042 µM against various cancer cell lines. nih.gov Mechanistic studies confirmed that this compound inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest. nih.gov

Effects on DNA Repair Mechanisms

Targeting DNA repair pathways is a promising strategy in cancer therapy, as cancer cells often have a high reliance on these mechanisms due to their rapid proliferation and accumulation of DNA damage. researchgate.net Recent research has shown that quinoline-based compounds can inhibit various enzymes that act on DNA. biorxiv.orgnih.gov A study characterized fifteen quinoline-based analogues and found that some of them inhibit human DNA methyltransferase DNMT1 and also show inhibitory activity against base excision repair DNA glycosylases. biorxiv.orgnih.gov Specifically, compounds 9 and 11 from this study were found to intercalate into DNA, leading to inhibition of the enzyme. biorxiv.orgnih.gov Furthermore, compound 11 was shown to elicit a DNA damage response in cancer cells via the activation of p53. biorxiv.orgnih.gov This suggests that the anticancer activity of certain quinoline derivatives can be attributed to their ability to interfere with DNA structure and the function of DNA-modifying enzymes. researchgate.net

Antimicrobial Activity

In addition to their anticancer properties, quinoline derivatives have a long history of use as antimicrobial agents. nih.govresearchgate.net The emergence of drug-resistant microbial strains has spurred the development of new and more effective antimicrobial drugs, with quinoline-based compounds being a key area of research. nih.govnih.gov

Quinoline analogues have demonstrated a broad spectrum of activity against both bacteria and fungi. nih.gov For instance, quinoline-based hydroxyimidazolium hybrids have shown remarkable antifungal activity against Cryptococcus neoformans and activity against Candida and Aspergillus species. nih.gov Some of these hybrids also displayed potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with one hybrid showing a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov

Other studies have focused on developing quinoline derivatives against specific pathogens. A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were synthesized and tested against S. aureus and Pseudomonas aeruginosa. nih.gov Compound 5k from this series exhibited potent and selective activity against S. aureus with an MIC of 10 μM. nih.gov Novel quinoline-based thiosemicarbazide (B42300) derivatives have also been synthesized and evaluated for their antitubercular, antibacterial, and antifungal activities, with some compounds showing promising results against Mycobacterium tuberculosis. acs.org The mechanism of action of these antimicrobial quinolines can vary, with some targeting bacterial DNA topoisomerases, while others, like the diarylquinoline bedaquiline, inhibit mycobacterial ATP synthase. nih.gov

| Quinoline Analogue Type | Target Microbe | Activity (MIC) | Reference |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7c/7d | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile 5k | Staphylococcus aureus | 10 µM | nih.gov |

| Quinoline-based thiosemicarbazide QST4 | Mycobacterium tuberculosis | 6.25 µM | acs.org |

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Analogues of this compound, especially those with a 6,7-dimethoxy substitution pattern, have shown considerable in vitro activity against a range of bacterial pathogens, including multidrug-resistant strains.

A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were synthesized and evaluated for their antibacterial potential. Notably, one of the compounds exhibited potent and selective activity against the Gram-positive bacterium Staphylococcus aureus (ATCC 25923) with a Minimum Inhibitory Concentration (MIC) of 10 μM. However, the tested compounds did not show significant activity against the Gram-negative bacterium Pseudomonas aeruginosa (ATCC 10145), suggesting a degree of selectivity in their antibacterial action. mdpi.com This disparity in activity is often attributed to the differences in the cell membrane composition between Gram-positive and Gram-negative bacteria. mdpi.com

Further research into facilely accessible quinoline derivatives has highlighted their potent activity against a panel of multidrug-resistant Gram-positive bacteria. Several of these compounds, which share the core quinoline structure, demonstrated significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). nih.gov For instance, certain derivatives displayed MIC values as low as 1.5 μg/mL against MRSA. nih.gov

Another study focused on quinoline-2-one derivatives reported significant antibacterial action against various multidrug-resistant Gram-positive bacterial strains. Specific compounds from this series exhibited potent activity, with one derivative showing MIC values of 0.75 μg/mL against both MRSA and VRE, and 2.50 μg/mL against MRSE. dntb.gov.ua

Table 1: Antibacterial Activity of Selected Dimethoxyquinoline Analogues

| Compound/Analogue | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivative | Staphylococcus aureus ATCC 25923 | 10 μM | mdpi.com |

| Quinoline Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 | nih.gov |

| Quinoline Derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 3.0 | nih.gov |

| Quinoline Derivative | Vancomycin-Resistant Enterococci faecalis (VRE) | 1.5 | nih.gov |

| Quinoline-2-one derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | dntb.gov.ua |

| Quinoline-2-one derivative | Vancomycin-Resistant Enterococci faecalis (VRE) | 0.75 | dntb.gov.ua |

| Quinoline-2-one derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | dntb.gov.ua |

Antifungal Efficacy

The antifungal properties of quinoline derivatives, including those with dimethoxy substitutions, have also been a subject of investigation. Research has shown that these compounds can be effective against a variety of fungal pathogens.

For instance, a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and tested for their antifungal activity. Among them, 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline demonstrated notable in vitro antifungal activity, particularly against dermatophytes. It exhibited MIC values of 31.25 μg/mL against Microsporum gypseum and 62.5 μg/mL against both Trichophyton rubrum and Trichophyton mentagrophytes. scielo.org.co

In another study, novel quinoline derivatives were designed and evaluated as potential antifungal agents. One of the synthesized compounds was found to be the most potent, exhibiting significant activity against Candida albicans, Aspergillus niger, and Rhizopus nigricans with a MIC value of 3.90 μg/mL. frontiersin.org

Table 2: Antifungal Activity of Selected Dimethoxyquinoline Analogues

| Compound/Analogue | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Microsporum gypseum | 31.25 | scielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton rubrum | 62.5 | scielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton mentagrophytes | 62.5 | scielo.org.co |

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | Candida albicans | 3.90 | frontiersin.org |

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | Aspergillus niger | 3.90 | frontiersin.org |

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | Rhizopus nigricans | 3.90 | frontiersin.org |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are believed to stem from their interaction with various essential cellular processes in microorganisms. In silico and in vitro studies have pointed towards several potential molecular targets.

One of the proposed mechanisms involves the inhibition of key bacterial enzymes. Molecular docking studies have suggested that certain quinoline derivatives can bind to and inhibit bacterial enzymes such as tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B. mdpi.com DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Another identified target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. Some quinoline-2-one derivatives have been shown to be potent inhibitors of DHFR, with IC50 values more potent than the standard drug trimethoprim. dntb.gov.ua

Furthermore, some quinoline derivatives are thought to exert their antibacterial effects by disrupting the integrity of the bacterial cell membrane. mdpi.com For antifungal action, it has been proposed that these compounds can act as fungal cell wall disruptors. researchgate.net The ability of certain quinoline derivatives to induce mitotic catastrophe in cancer cells by inhibiting topoisomerase IIα also suggests a potential mechanism against eukaryotic pathogens. orientjchem.org

Antiparasitic Activity

Anti-malarial Investigations

The quinoline scaffold is a well-established pharmacophore in the development of anti-malarial drugs, with chloroquine (B1663885) being a prominent example. Research into dimethoxy-substituted quinoline and quinazoline analogues has revealed promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A study on 6,7-dimethoxyquinazoline-2,4-diamines led to the discovery of a compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), which exhibited high anti-malarial activity and was identified as a promising drug lead. nih.gov Another study on 2-anilino 4-amino substituted quinazolines reported analogues with potent activity against asexual P. falciparum 3D7 parasites, with EC50 values in the nanomolar range. acs.org For instance, 6,7-dimethoxy analogues in this series preserved activity with EC50 values of 57 and 41 nM. acs.org

Table 3: Anti-malarial Activity of Selected Dimethoxyquinoline Analogues

| Compound/Analogue | Parasite Strain | EC50 (nM) | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717) | Plasmodium falciparum | High activity | nih.gov |

| N4-Benzyl-N2-(4-fluorophenyl)-6,7-dimethoxyquinazoline-2,4-diamine | P. falciparum 3D7 | 41 | acs.org |

| 6,7-Dimethoxy-N4-(4-methoxybenzyl)-N2-phenylquinazolin-2,4-diamine | P. falciparum 3D7 | 57 | acs.org |

Anti-leishmanial Studies

Leishmaniasis is another parasitic disease where quinoline derivatives have shown therapeutic potential. Studies have evaluated the efficacy of these compounds against various Leishmania species.

A series of quinoline derivatives were evaluated for their in vitro anti-leishmanial activity against L. donovani intracellular amastigotes. The results showed that these compounds exhibited higher levels of anti-leishmanial activity and selectivity compared to the standard drug miltefosine, with IC50 values ranging from 0.17 to 6.42 μM. mdpi.com

In another investigation, synthetic quinolone derivatives were tested against intramacrophage Leishmania infantum amastigotes. One of the compounds demonstrated promising activity with an IC50 value of 14.7 μM, which was comparable to miltefosine, and showed no cytotoxicity. mdpi.com Furthermore, a series of 6-hydroxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid derivatives were synthesized and showed anti-leishmanial effects with IC50 values in the range of 336.64 to 530.142 μg/mL. researchgate.net

Table 4: Anti-leishmanial Activity of Selected Quinoline Analogues

| Compound/Analogue | Parasite Strain | IC50 (μM) | Reference |

|---|---|---|---|

| Chalcone-type quinoline derivative | L. donovani amastigotes | 0.17 - 6.42 | mdpi.com |

| Synthetic quinolone derivative | L. infantum amastigotes | 14.7 | mdpi.com |

| 6-hydroxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid derivative | Leishmania species | 336.64 (μg/mL) | researchgate.net |

| 2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid derivative | Leishmania species | 530.142 (μg/mL) | researchgate.net |

Immunomodulatory Effects

4-Aminoquinoline (B48711) derivatives, such as chloroquine and hydroxychloroquine, are well-known for their immunomodulatory properties, which are leveraged in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. nih.govmdpi.com These effects are attributed to their ability to modulate various components of the immune system.